N-(4-bromo-2-fluorophenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a halogen-rich acetamide derivative featuring a 4-bromo-2-fluorophenyl group and a 1,3-oxazole moiety substituted with a 3-chlorophenyl ring. The compound’s structure integrates sulfanyl and acetamide linkages, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O2S/c18-11-4-5-14(13(20)7-11)22-16(23)9-25-17-21-8-15(24-17)10-2-1-3-12(19)6-10/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBRSMBQGMTERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromo-2-fluoroaniline and 3-chlorophenyl oxazole intermediates. These intermediates are then coupled through a series of reactions involving thiolation and acylation to form the final product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or other substituents.
Substitution: Halogen atoms in the aromatic rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: The compound might find applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluorophenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share the acetamide backbone with sulfanyl-linked heterocyclic systems:
Key Observations :
- Heterocycle Impact : Oxadiazole derivatives (e.g., ) generally exhibit broader bioactivity (e.g., enzyme inhibition) compared to oxazole-based compounds, likely due to enhanced electron-withdrawing properties and conformational rigidity.
- Halogen Substitution : The 3-chlorophenyl group in the target compound may confer distinct electronic effects compared to 4-chlorophenyl (e.g., altered binding affinity in enzyme pockets).
- Aromatic Diversity : Indole- or benzofuran-substituted analogs () show enhanced interactions with hydrophobic enzyme pockets, whereas halogenated phenyl groups (Br, F, Cl) improve metabolic stability .
Substituent-Specific Effects
- 4-Bromo-2-fluorophenyl Group: This substituent is rare in the literature.
- Sulfanyl Linkage : The –S– bridge in the target compound may enhance radical scavenging activity compared to ether or methylene linkages, as seen in analogs like N-(3-chlorophenyl)-2-(benzotriazolyl)acetamide ().
Enzyme Inhibition Potential
- Lipoxygenase (LOX) Inhibition : Analogs with indole substitutions (e.g., ) demonstrated LOX inhibition (IC₅₀ ~8–15 µM), critical for anti-inflammatory applications.
- Antimicrobial Activity : Benzofuran-oxadiazole derivatives () exhibited potent activity against E. coli and S. aureus (MIC ~4–8 µg/mL), likely due to membrane disruption.
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to a class of compounds known for their diverse biological activities. This compound features a unique combination of halogenated aromatic rings and an oxazole moiety, which contribute to its potential pharmacological properties.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrClFN2O2S |
| Molecular Weight | 410.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is likely mediated through its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of these targets, although detailed biochemical pathways remain to be elucidated through further research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, and preliminary results indicate significant activity against Gram-positive bacteria. For instance, it demonstrated notable Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and other pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 44 |
| Bacillus subtilis | 180 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |
These findings suggest that this compound could be a candidate for further development as an antibacterial agent .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. The specific activity of this compound in this regard needs to be confirmed through targeted assays .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study assessed the antimicrobial efficacy of various derivatives, including this compound. The results indicated that it exhibited superior activity compared to reference antibiotics, particularly against resistant strains like MRSA.
-
In Silico Studies :
- Computational modeling has suggested that the compound may interact favorably with key biological targets involved in inflammation and infection pathways. These findings warrant further experimental validation to confirm the predicted interactions and effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
